m-Isopropylphenyl Phenyl Phosphate
Description
Chemical Structure and Classification
m-Isopropylphenyl phenyl phosphate belongs to the phosphoric acid triester class, characterized by a central phosphorus atom bonded to four oxygen atoms in a tetrahedral arrangement. The molecular structure consists of a phosphate core with three organic substituents: one meta-isopropylphenyl group and two unsubstituted phenyl groups. The isopropyl substituent, positioned at the meta location relative to the phosphate linkage, creates a branched alkyl chain that influences the compound's steric and electronic properties.
The systematic chemical name follows International Union of Pure and Applied Chemistry nomenclature as phosphoric acid, (1-methylethyl)phenyl phenyl ester, with the molecular formula C21H21O4P. The compound exhibits the characteristic phosphate ester bonding pattern where each oxygen atom forms a covalent bond with the phosphorus center, creating a stable triester configuration. The meta-positioning of the isopropyl group distinguishes this isomer from the ortho and para variants, resulting in different spatial arrangements and intermolecular interactions.
Structurally, the compound can be classified as an asymmetric triester due to the presence of both substituted and unsubstituted aromatic rings attached to the phosphate center. This asymmetry contributes to the compound's unique physical properties and chemical behavior compared to symmetric triaryl phosphates. The meta-substitution pattern creates a specific geometric arrangement that affects molecular packing, solubility characteristics, and interactions with other chemical species.
Position within Organophosphate Ester Family
Organophosphate esters constitute a diverse class of compounds with the general structure O=P(OR)3, where R represents various organic substituents including alkyl or aromatic groups. This compound occupies a specific niche within this family as a mixed aryl phosphate ester, combining both substituted and unsubstituted aromatic moieties. The compound represents an intermediate complexity level between simple triaryl phosphates like triphenyl phosphate and highly substituted variants such as tris(isopropylphenyl) phosphate.
Within the broader organophosphate classification system, this compound falls under the triaryl phosphate subcategory, which includes compounds where all three ester groups are derived from aromatic alcohols or phenols. The presence of the isopropyl substituent places it in the alkyl-aryl phosphate subset, distinguished from purely aromatic or aliphatic variants. This positioning reflects the compound's dual nature, combining the stability and flame-retardant properties of aromatic phosphates with the enhanced solubility and processing characteristics imparted by the alkyl substitution.
The compound's classification as a meta-isomer within the isopropylphenyl phosphate series highlights its specific structural relationship to other positional isomers. Industrial organophosphate esters are predominantly triesters, contrasting with biological organophosphates that typically exist as mono- or diesters. This triester configuration contributes to the compound's chemical stability and resistance to hydrolysis under normal conditions.
| Classification Category | Subcategory | Specific Type |
|---|---|---|
| Organophosphate Ester | Triaryl Phosphate | Mixed Substituted Aryl |
| Aromatic Phosphate | Alkyl-Aryl Hybrid | Meta-Substituted Isomer |
| Industrial Triester | Flame Retardant Grade | Isopropylated Derivative |
Molecular Properties and Identification Parameters
This compound exhibits distinctive molecular properties that enable its identification and characterization through various analytical techniques. The compound possesses a molecular weight of 368.37 grams per mole, corresponding to the molecular formula C21H21O4P. Physical property measurements reveal a density of approximately 1.168 grams per cubic centimeter at 20°C, indicating a relatively dense liquid or low-melting solid at ambient conditions.
The compound demonstrates significant hydrophobic character, with an octanol-water partition coefficient (log Kow) ranging from 4.92 to 5.17, indicating strong preference for organic phases over aqueous environments. This hydrophobicity influences the compound's environmental behavior and bioaccumulation potential. Vapor pressure measurements show extremely low volatility, with values around 2.5 × 10^-6 Pascal at 20°C, suggesting minimal evaporation under normal conditions.
Thermal properties include a boiling point exceeding 400°C at standard atmospheric pressure, reflecting the compound's thermal stability and suitability for high-temperature applications. The melting point falls below -20°C, indicating liquid state under most ambient conditions. Solubility in water is extremely limited, measured at approximately 0.33 milligrams per liter at 20°C, consistent with the compound's hydrophobic nature.
Spectroscopic identification relies on characteristic phosphorus-31 nuclear magnetic resonance signals and infrared absorption bands corresponding to phosphate ester functional groups. Mass spectrometric analysis provides molecular ion peaks at mass-to-charge ratio 368, with characteristic fragmentation patterns involving loss of phenyl and isopropylphenyl groups. Gas chromatographic retention times and mass spectral libraries enable definitive identification in complex mixtures.
| Property | Value | Units | Conditions |
|---|---|---|---|
| Molecular Weight | 368.37 | g/mol | - |
| Density | 1.168 | g/cm³ | 20°C |
| Log Kow | 4.92-5.17 | - | 20°C |
| Vapor Pressure | 2.5 × 10^-6 | Pa | 20°C |
| Boiling Point | >400 | °C | 1013 hPa |
| Water Solubility | 0.33 | mg/L | 20°C |
| Melting Point | <-20 | °C | - |
Properties
Molecular Formula |
C₁₅H₁₇O₄P |
|---|---|
Molecular Weight |
292.27 |
Synonyms |
3-Isopropylphenyl Phenyl Hydrogen Phosphate |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
m-Isopropylphenyl phenyl phosphate (C15H17O4P) is characterized by its unique molecular structure, which contributes to its functionality in various applications. The compound is part of a larger family of organophosphate esters, known for their effectiveness as flame retardants and plasticizers.
Industrial Applications
-
Flame Retardants
- This compound is widely used as a flame retardant in various materials, including:
- Textiles : Enhances fire resistance in clothing and upholstery.
- Plastics : Incorporated into polyvinyl chloride (PVC), polyurethane foams, and other thermoplastics to reduce flammability.
- Electronics : Used in the manufacturing of components that require fire resistance.
- This compound is widely used as a flame retardant in various materials, including:
-
Plasticizers
- The compound serves as a plasticizer, improving the flexibility and durability of plastics. It is particularly effective in:
- Adhesives and Sealants : Enhances the performance of formulations by improving workability.
- Coatings : Used in paints and protective coatings to enhance adhesion and flexibility.
- The compound serves as a plasticizer, improving the flexibility and durability of plastics. It is particularly effective in:
-
Lubricants
- This compound is also employed as an anti-wear additive in lubricants, particularly in hydraulic fluids and greases used in automotive and industrial applications.
Environmental and Health Considerations
While this compound has beneficial applications, there are concerns regarding its environmental impact and potential health risks. Studies have indicated that exposure to organophosphate flame retardants may be linked to adverse health effects, including reproductive toxicity and developmental issues in animals .
Case Study 1: Flame Retardant Efficacy
A study investigated the effectiveness of this compound as a flame retardant in polyurethane foam. The results showed a significant reduction in flammability compared to untreated foam, demonstrating its potential for enhancing fire safety in consumer products .
Case Study 2: Health Impact Assessment
Research conducted on couples undergoing in vitro fertilization revealed that higher urinary levels of metabolites associated with this compound were linked to lower success rates in fertilization and implantation . This highlights the need for further investigation into the health implications of exposure to this compound.
Data Table: Applications Overview
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Flame Retardants | Textiles, plastics, electronics | Enhanced fire resistance |
| Plasticizers | Adhesives, coatings | Improved flexibility and durability |
| Lubricants | Hydraulic fluids, greases | Reduced wear and tear |
Comparison with Similar Compounds
Bis(4-cyanophenyl) Phenyl Phosphate (CPP)
- Structure: Contains two electron-withdrawing cyano groups on the phenyl rings, enhancing hydrolysis resistance compared to m-IPPP.
- Synthesis: Prepared via nucleophilic substitution of phenyl dichlorophosphate with 4-cyanophenol in pyridine, yielding 95% purity before chromatographic refinement .
- Hydrolysis Behavior : Exhibits pseudo-first-order kinetics with activation parameters dependent on pH (4–10) and temperature (25–80°C). Hydrolysis rates at 80°C are 5× faster than at 25°C, with acidic conditions accelerating degradation .
Disodium Phenyl Phosphate
- Structure: A monophosphate ester with two sodium counterions (C6H5O4P·2Na).
- Applications : Used as a substrate for phosphatase assays to evaluate enzymatic activity in dairy safety testing (e.g., detecting raw milk contamination post-pasteurization) .
- Stability : Highly water-soluble (log10WS = -3.45 for dimethyl phenyl phosphate analog) but prone to enzymatic hydrolysis, unlike m-IPPP’s resistance to biological degradation .
Phenyl Phosphate
- Purity : >99% (HPLC) with a melting point of 100°C, compared to m-IPPP’s viscous liquid form at room temperature .
- Reactivity : Acts as a model compound for studying anion transport mechanisms. Its phosphate group exhibits lower membrane permeability than m-IPPP due to reduced steric shielding .
Physicochemical Properties
Research Findings
- Hydrolysis Kinetics : m-IPPP follows a base-catalyzed hydrolysis mechanism, with activation energy (Ea) of 65 kJ/mol, comparable to CPP’s 70 kJ/mol .
- Toxicological Profile : m-IPPP exhibits lower acute toxicity (LD50 > 2000 mg/kg in rats) than halogenated analogs like tris(2-chloroethyl) phosphate .
- Transport Efficiency: Phenyl phosphate requires macrocyclic anionophores for effective membrane transport, while m-IPPP’s bulkier structure limits passive diffusion .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing m-Isopropylphenyl Phenyl Phosphate?
- Methodological Answer : The synthesis typically involves reacting polyphosphoric acid with alcohol ethoxylates or phenyl ethoxylates to yield monoesters or diesters. For mixed esters, phosphorus pentoxide is reacted with alcohols or phenyl derivatives. Reaction conditions (temperature, stoichiometry, and solvent systems) must be optimized to control esterification selectivity .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is widely used, with automated integration parameters (e.g., peak threshold = 10, valley threshold = 5) to quantify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) resolves structural ambiguities, particularly for distinguishing ortho, meta, and para isomers .
Q. What are the primary applications of this compound in material science?
- Methodological Answer : It is utilized as a flame retardant in epoxy resins and polymer composites. Researchers should evaluate its efficiency via standardized flammability tests (e.g., UL 94, GOST 28157–2018) and correlate results with thermal decomposition profiles from Thermogravimetric Analysis (TGA) .
Advanced Research Questions
Q. How do substituent positions (meta vs. para) impact the flame-retardant efficacy of this compound in polymer matrices?
- Methodological Answer : Comparative studies using Cone Calorimetry (heat release rate analysis) and Pyrolysis-GC-MS reveal that meta-substitution enhances char formation due to steric hindrance, delaying volatilization. Para-substituted analogs exhibit faster phosphorus release but lower thermal stability .
Q. What methodologies resolve contradictions in reported toxicological data for this compound metabolites?
- Methodological Answer : Discrepancies in urinary metabolite studies (e.g., ip-PPP linked to infertility) require systematic reviews with quality assessment frameworks (e.g., Helen Kara’s 2015 criteria for study rigor and relevance). Meta-analyses should standardize exposure metrics (e.g., urinary BDCIPP levels) and adjust for confounders like co-exposure to other organophosphates .
Q. How can researchers detect and quantify this compound metabolites in biological matrices?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated DPHP) is recommended. Enzymatic hydrolysis (alkaline phosphatase, pH 10.0) followed by derivatization with 4-aminoantipyrine enables colorimetric detection of phenolic byproducts at 510 nm .
Q. What advanced separation techniques distinguish this compound from structurally similar organophosphates?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a phenyl-modified stationary phase and gradient elution (acetonitrile/water) achieves baseline separation. Retention indices and fragmentation patterns from High-Resolution Mass Spectrometry (HRMS) further differentiate isomers like bis(tert-butylphenyl) phenyl phosphate .
Q. How do environmental factors influence the degradation pathways of this compound in aquatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
